11-[4-(1,3-benzothiazol-2-yl)piperazin-1-yl]-4,6-dioxa-10-thia-12-azatricyclo[7.3.0.0^{3,7}]dodeca-1(9),2,7,11-tetraene
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Overview
Description
11-[4-(1,3-benzothiazol-2-yl)piperazin-1-yl]-4,6-dioxa-10-thia-12-azatricyclo[7.3.0.0^{3,7}]dodeca-1(9),2,7,11-tetraene is a complex heterocyclic compound that features both benzothiazole and piperazine moieties. This compound is of significant interest in medicinal chemistry due to its potential biological activities, including antibacterial, antiviral, and antipsychotic properties .
Mechanism of Action
Target of Action
Similar compounds, such as 3-(piperazin-1-yl)-1,2-benzothiazole derivatives, have been found to act as dopamine and serotonin antagonists . These targets play crucial roles in the regulation of mood, sleep, appetite, and other physiological processes.
Mode of Action
It can be inferred from related compounds that it may interact with its targets (dopamine and serotonin receptors) by binding to them, thereby inhibiting their activity . This results in changes in the neurotransmitter levels in the brain, affecting various physiological processes.
Pharmacokinetics
A study on similar compounds, 3-(piperazin-1-yl)-1,2-benzothiazole derivatives, evaluated their “drugability” according to lipinski’s rule of five (ro5), which predicts good absorption or permeation .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 11-[4-(1,3-benzothiazol-2-yl)piperazin-1-yl]-4,6-dioxa-10-thia-12-azatricyclo[7300^{3,7}]dodeca-1(9),2,7,11-tetraene typically involves multi-step proceduresThe reaction conditions often involve the use of solvents like ethanol and catalysts such as piperidine .
Industrial Production Methods
Industrial production methods for this compound are not widely documented, but they likely follow similar synthetic routes as those used in laboratory settings, with optimizations for scale-up. This includes the use of continuous flow reactors and automated synthesis platforms to ensure consistency and efficiency .
Chemical Reactions Analysis
Types of Reactions
11-[4-(1,3-benzothiazol-2-yl)piperazin-1-yl]-4,6-dioxa-10-thia-12-azatricyclo[7.3.0.0^{3,7}]dodeca-1(9),2,7,11-tetraene can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using agents such as sodium borohydride.
Substitution: Nucleophilic substitution reactions are common, especially at the piperazine moiety.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Alkyl halides, acyl chlorides.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce amines or alcohols .
Scientific Research Applications
11-[4-(1,3-benzothiazol-2-yl)piperazin-1-yl]-4,6-dioxa-10-thia-12-azatricyclo[7.3.0.0^{3,7}]dodeca-1(9),2,7,11-tetraene has a wide range of scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an antibacterial and antiviral agent.
Medicine: Explored for its antipsychotic properties, particularly as a dopamine and serotonin antagonist.
Comparison with Similar Compounds
Similar Compounds
3-(Piperazin-1-yl)-1,2-benzothiazole: Another compound with similar structural features and biological activities.
Benzisothiazole derivatives: Known for their antibacterial and antifungal properties.
Piperazine derivatives: Widely studied for their antiviral, antipsychotic, and antimicrobial activities
Uniqueness
What sets 11-[4-(1,3-benzothiazol-2-yl)piperazin-1-yl]-4,6-dioxa-10-thia-12-azatricyclo[7.3.0.0^{3,7}]dodeca-1(9),2,7,11-tetraene apart is its unique combination of benzothiazole and piperazine moieties, which confer a broad spectrum of biological activities. This dual functionality makes it a versatile compound for various scientific and industrial applications .
Properties
IUPAC Name |
6-[4-(1,3-benzothiazol-2-yl)piperazin-1-yl]-[1,3]dioxolo[4,5-f][1,3]benzothiazole |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H16N4O2S2/c1-2-4-16-12(3-1)20-18(26-16)22-5-7-23(8-6-22)19-21-13-9-14-15(25-11-24-14)10-17(13)27-19/h1-4,9-10H,5-8,11H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UQKSUFCJHGPWON-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1C2=NC3=CC=CC=C3S2)C4=NC5=CC6=C(C=C5S4)OCO6 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H16N4O2S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
396.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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